Comprehensive Technical Guide on Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate (CAS 416852-19-2)
Comprehensive Technical Guide on Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate (CAS 416852-19-2)
Executive Summary
Tert-Butyl 4-picolinoylpiperidine-1-carboxylate (CAS: 416852-19-2) is a highly versatile N-Boc-protected piperidine derivative featuring a picolinoyl (pyridine-2-carbonyl) moiety. In modern organic synthesis and drug development, this molecule serves a dual purpose. First, it is a critical intermediate in the synthesis of non-imidazole Histamine H3 receptor antagonists, which are investigated for the treatment of metabolic and cognitive disorders[1]. Second, it has emerged as a benchmark substrate in the development of green chemistry methodologies, specifically visible-light-driven decarboxylative alkylation via Electron Donor-Acceptor (EDA) complexes[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic protocols, analytical validation parameters, and its functional role in neuropharmaceutical development.
Physicochemical Profiling
Understanding the fundamental properties of this intermediate is essential for optimizing reaction conditions, particularly regarding its solubility in organic solvents and its stability during deprotection sequences.
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value |
| Chemical Name | tert-Butyl 4-(pyridine-2-carbonyl)piperidine-1-carboxylate |
| CAS Registry Number | 416852-19-2 |
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.36 g/mol |
| LogP (Octanol/Water) | ~1.1 (Calculated)[3] |
| Physical State | Colorless oil (at standard temperature and pressure)[4] |
| Structural Features | N-Boc protecting group (acid-labile), Pyridine ring (basic, coordinating), Ketone carbonyl (electrophilic) |
Strategic Synthesis & Methodologies
Advanced Photochemical Decarboxylative Alkylation (Green Chemistry)
Recent advancements have demonstrated the synthesis of this compound via a photocatalyst-free, visible-light-driven decarboxylative alkylation of 2-pyridinaldehyde[2].
Causality of Reagent Selection:
-
N-Hydroxyphthalimide (NHPI) Ester: Acts as a redox-active ester (electron acceptor).
-
Triethylamine (TEA): Serves a dual role. It acts as an electron donor to form the EDA complex with the NHPI ester, and post-activation, the resulting TEA radical cation acts as a Hydrogen Atom Transfer (HAT) reagent to abstract the formyl hydrogen from 2-pyridinaldehyde[2].
Photochemical decarboxylative alkylation mechanism via an EDA complex.
Protocol 1: Photochemical Synthesis
-
Preparation of Active Ester: React N-Boc-piperidine-4-carboxylic acid (1.0 equiv) with N-hydroxyphthalimide (1.0 equiv) and N,N'-diisopropylcarbodiimide (DIC, 1.1 equiv) in dichloromethane (DCM) at room temperature to yield the NHPI ester.
-
Reaction Assembly: In an oven-dried Schlenk tube, combine the NHPI ester (0.1 mmol), 2-pyridinaldehyde (1.5 equiv), and TEA (0.6 equiv) in anhydrous DMSO (0.1 M)[4].
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen (which quenches radical intermediates), backfilling with N2.
-
Irradiation: Irradiate the mixture using a 390–410 nm LED (25 W) at room temperature for 17 hours[4].
-
Workup & Isolation: Quench the reaction with deionized water and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4. Purify via silica gel column chromatography (petroleum ether/EtOAc = 75:1) to afford the product as a colorless oil (approx. 69% yield)[4].
Traditional Organometallic Approach (Weinreb Amide Route)
For laboratories lacking photoredox setups, the Weinreb amide route remains the gold standard.
Causality of Reagent Selection: Direct addition of an organolithium reagent to a standard ester often leads to over-addition, yielding a tertiary alcohol. By converting the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide), the initial nucleophilic attack forms a stable five-membered cyclic chelate intermediate. This chelate prevents a second equivalent of the nucleophile from attacking, collapsing only upon aqueous acidic workup to yield the desired ketone.
Protocol 2: Organometallic Synthesis
-
Amidation: React N-Boc-piperidine-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride, EDC·HCl, and DIPEA in DCM to form the Weinreb amide.
-
Lithiation: In a flame-dried flask under argon, cool a solution of 2-bromopyridine in anhydrous THF to -78 °C. Dropwise add n-BuLi (1.1 equiv) to generate 2-pyridyllithium via halogen-metal exchange.
-
Nucleophilic Addition: Slowly cannulate the Weinreb amide into the 2-pyridyllithium solution at -78 °C. Stir for 2 hours, then allow to warm to room temperature.
-
Quenching: Quench the stable tetrahedral intermediate with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry, and concentrate.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized or procured intermediate, NMR validation is mandatory. The following table summarizes the quantitative 1H and 13C NMR data for tert-butyl 4-picolinoylpiperidine-1-carboxylate, acting as a self-validating reference for the protocols described above[4].
Table 2: NMR Spectroscopic Data (500 MHz for 1H, 125 MHz for 13C, CDCl3)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment Notes |
| 1H | 8.66 | d, J = 4.0 | 1H | Pyridine C6-H |
| 1H | 8.02 | d, J = 7.5 | 1H | Pyridine C3-H |
| 1H | 7.83 | t, J = 7.5 | 1H | Pyridine C4-H |
| 1H | 7.46 | m | 1H | Pyridine C5-H |
| 1H | 4.15 | br | 2H | Piperidine equatorial N-CH2 |
| 1H | 4.03–3.98 | m | 1H | Piperidine C4-H (methine adjacent to ketone) |
| 1H | 2.90 | m | 2H | Piperidine axial N-CH2 |
| 1H | 1.86 | m | 2H | Piperidine equatorial C-CH2 |
| 1H | 1.63–1.61 | m | 2H | Piperidine axial C-CH2 |
| 1H | 1.45 | s | 9H | tert-Butyl (Boc) protons |
| 13C | 203.2 | - | - | Ketone Carbonyl (C=O) |
| 13C | 154.8 | - | - | Boc Carbonyl |
| 13C | 79.4 | - | - | Boc Quaternary Carbon |
Applications in Pharmaceutical Development
Tert-butyl 4-picolinoylpiperidine-1-carboxylate is a heavily patented building block in the synthesis of Histamine H3 receptor antagonists [1].
Mechanistic Role in Drug Design: The H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that functions as an autoreceptor, inhibiting the release of histamine and other neurotransmitters (like acetylcholine and dopamine) in the central nervous system. By synthesizing non-imidazole piperidine derivatives from this CAS intermediate, researchers can create competitive antagonists. Blocking the H3 receptor prevents the Gi/o-mediated inhibition of adenylyl cyclase, thereby disinhibiting neurotransmitter release. This mechanism is actively investigated for treating cognitive deficits, obesity, and metabolic syndrome[1].
Mechanism of action for H3 receptor antagonists enhancing neurotransmitter release.
References
-
Nie, F.-Y., Cai, Y.-P., & Song, Q.-H. (2022). "Visible Light-Driven Decarboxylative Alkylation of Aldehydes via Electron Donor–Acceptor Complexes of Active Esters." The Journal of Organic Chemistry, 87(2), 1262-1271. URL:[Link]
- Aslanian, R. G., et al. (2008). "Carbon-linked substituted piperidines and derivatives thereof useful as histamine H3 antagonists." U.S. Patent No. 7,408,066 B2. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. Tert-butyl 4-(1-hydroxy-1,2-dipyridin-2-ylethyl)piperidine-1-carboxylate - CAS号 918502-19-9 - 摩熵化学 [molaid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-[[1-[(3-amino-4-pyridinyl)methyl]-4-piperidinyl]carbonyl]-4-(2-pyridinelcarbonyl)piperidine - CAS号 416852-79-4 - 摩熵化学 [molaid.com]
- 4. pubs.acs.org [pubs.acs.org]
